molecular formula C16H11NO5 B5169848 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No.: B5169848
M. Wt: 297.26 g/mol
InChI Key: XJUAKUHYOXMXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one typically involves the condensation of 3-nitrophenol with malonic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromone core. The reaction conditions include the use of strong acids such as sulfuric acid or polyphosphoric acid, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as the reduction of hazardous reagents and the recycling of solvents, is also integrated into the production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are often conducted in anhydrous conditions to prevent hydrolysis.

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reactions are usually performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

Major Products Formed:

  • Oxidation: The major products include oxidized derivatives of the chromone core, such as quinones.

  • Reduction: The reduction products include the corresponding hydroxyl derivatives of the chromone.

  • Substitution: Substitution reactions yield derivatives with various functional groups attached to the chromone core, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its chromone core is a key structural motif in many pharmaceuticals and natural products.

  • Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce oxidative stress in biological systems.

  • Medicine: Due to its biological activities, the compound is being explored for its therapeutic potential in treating various diseases, such as cancer, inflammation, and oxidative stress-related disorders.

  • Industry: The compound is used in the development of new drugs and as a building block for the synthesis of other bioactive molecules. Its applications extend to the cosmetic and food industries, where it is used as an antioxidant and preservative.

Mechanism of Action

The mechanism by which 7-methoxy-4-(3-nitrophenyl)-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways:

  • Molecular Targets: The compound interacts with various cellular targets, including enzymes, receptors, and signaling molecules. It has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

  • Pathways Involved: The compound modulates signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. It also affects the MAPK pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

7-Methoxy-4-(3-nitrophenyl)-2H-chromen-2-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other chromones, such as 7-methoxy-4-phenyl-2H-chromen-2-one and 7-methoxy-4-(4-nitrophenyl)-2H-chromen-2-one, share structural similarities with the compound .

  • Uniqueness: The presence of the 3-nitrophenyl group in this compound imparts unique chemical and biological properties compared to other chromones. This group enhances the compound's reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

7-methoxy-4-(3-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-12-5-6-13-14(9-16(18)22-15(13)8-12)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUAKUHYOXMXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.